Technical Guide: 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
Technical Guide: 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
Technical Guide: 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
CAS Number: 870679-59-7 Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol
Introduction
1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a versatile chemical intermediate primarily utilized in the synthesis of advanced pharmaceutical compounds. Its rigid, seven-membered ring structure fused to a benzene ring provides a unique scaffold for the development of novel therapeutics. This technical guide outlines the synthesis, potential applications, and associated biological data of compounds derived from this core structure, with a focus on its role in the development of agents targeting the central nervous system (CNS) and for oncology applications. The benzo[1]annulen-5-one framework is a key component in molecules designed as selective estrogen receptor degraders (SERDs) and as ligands for the GluN2B subunit of the NMDA receptor.[2][3]
Physicochemical Properties
While specific experimental data for the title compound is limited, general properties of the parent scaffold, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, are available.
| Property | Value | Reference |
| Density | 1.071 g/mL at 25 °C | ChemBK |
| Boiling Point | 270 °C | ChemBK |
| Refractive Index | n20/D 1.564 | ChemBK |
Synthesis
The synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is not extensively detailed in publicly available literature, but a common route involves the reduction of the corresponding nitro compound, 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. A general procedure for the synthesis of the parent ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, is provided below as a foundational method.
Experimental Protocol: Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
This protocol describes a Friedel-Crafts acylation approach to construct the core benzo[1]annulenone ring system.
Materials:
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δ-Valerolactone
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Benzene
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Anhydrous Aluminum Chloride (AlCl₃)
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Toluene
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Concentrated Hydrochloric Acid (HCl)
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10% Sodium Hydroxide (NaOH) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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To a 5L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 332.3 g of δ-valerolactone and 2.33 L of benzene.
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Begin stirring and add 1.77 kg of anhydrous aluminum chloride in portions over 2 hours, maintaining the temperature at ambient conditions.
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After the addition is complete, heat the reaction mixture to 80 °C and maintain for 14 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Slowly pour the reaction mixture into a mixture of 8 kg of crushed ice and 1.4 L of concentrated hydrochloric acid with stirring.
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Separate the organic layer. Extract the aqueous layer once with 2 L of toluene.
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Combine the organic layers and wash sequentially with 10% NaOH solution and 1 L of water.
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Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
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The crude product is then purified by vacuum distillation, collecting the fraction at 178-182 °C, followed by a second rectification to yield pure 1-benzocycloheptanone.
Biological Applications and Data
While 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a building block, its derivatives have shown significant potential in two primary therapeutic areas: oncology and neuroscience.
Selective Estrogen Receptor Degraders (SERDs) in Oncology
Derivatives of the 6,7-dihydro-5H-benzo[1]annulene scaffold have been developed as potent SERDs.[2][4][5] These compounds aim to treat hormone receptor-positive breast cancer by promoting the degradation of the estrogen receptor alpha (ERα), a key driver of tumor growth in these cancers.
Signaling Pathway:
Quantitative Data: Specific quantitative data for derivatives of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one as SERDs is primarily found within patent literature and is often presented in ranges. For representative compounds from patent WO 2022/084280 A1, the following activities are reported:
| Assay | Endpoint | Activity Range |
| ERα Degradation | DC₅₀ | < 100 nM |
| Cell Proliferation (MCF-7) | IC₅₀ | < 100 nM |
Experimental Protocol: ERα Degradation Assay (General)
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Cell Culture: MCF-7 breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.
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Compound Treatment: Cells are plated in multi-well plates and allowed to adhere. The media is then replaced with media containing the test compound at various concentrations.
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Incubation: Cells are incubated with the compound for a specified period (e.g., 24 hours).
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Cell Lysis: After incubation, cells are washed and lysed to release cellular proteins.
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Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
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Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
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Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensity corresponding to ERα is quantified. The percentage of ERα degradation relative to a vehicle control is calculated for each compound concentration to determine the DC₅₀ value.
GluN2B-Selective NMDA Receptor Antagonists in Neuroscience
Fluorinated derivatives of benzo[1]annulen-7-amines have been synthesized and evaluated as selective antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[3] These compounds have potential therapeutic applications in neurological and neurodegenerative disorders due to their ability to modulate glutamatergic neurotransmission with a reduced side-effect profile compared to non-selective NMDA receptor antagonists.
Signaling Pathway:
Quantitative Data: The following table summarizes the binding affinities of representative fluorinated benzo[1]annulen-7-amines for the GluN2B subunit and their selectivity over sigma (σ) receptors.[6]
| Compound | GluN2B Kᵢ (nM) | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |
| cis-6h | 2.3 | > 10,000 | > 10,000 |
| 6g | 2.9 | > 10,000 | > 10,000 |
| 6f | 11 | > 10,000 | > 10,000 |
Experimental Protocol: Radioligand Binding Assay for GluN2B (General)
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Membrane Preparation: Membranes from cells expressing the human NMDA receptor (containing the GluN2B subunit) are prepared.
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Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used for the binding assay.
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Radioligand: A specific radioligand for the ifenprodil binding site on the GluN2B subunit (e.g., [³H]ifenprodil) is used.
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Competition Assay: A constant concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of the test compound.
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Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
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Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
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Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Conclusion
1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a valuable starting material for the synthesis of complex molecules with significant therapeutic potential. Its derivatives have been successfully developed as selective estrogen receptor degraders for cancer treatment and as GluN2B-selective NMDA receptor antagonists for neurological disorders. The unique conformational constraints imposed by the benzo[1]annulene scaffold make it an attractive core for further exploration in drug discovery. Researchers and drug development professionals can leverage this core structure to design novel ligands with high affinity and selectivity for a variety of biological targets.
References
- 1. US4148919A - 7-Amino-6,7-dihydro [5H]benzocycloheptene derivatives - Google Patents [patents.google.com]
- 2. Substituted 6,7-Dihydro-5H-Benzo[7]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of fluorinated benzo[7]annulen-7-amines as GluN2B-selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6,7-Dihydro-5H-benzo[7]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, GluN2B affinity and selectivity of benzo[7]annulen-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
